Bienvenue dans la boutique en ligne BenchChem!

1-Acetyl-3-hydroxycholan-24-oic acid

VDR agonist nuclear receptor transactivation bile acid derivative SAR

1-Acetyl-3-hydroxycholan-24-oic acid (CAS 4057-84-5), formally named (3α,5β)-3-(acetyloxy)cholan-24-oic acid and commonly referred to as acetyllithocholic acid or LCA acetate, is a semi-synthetic acetyl ester derivative of the secondary bile acid lithocholic acid (LCA). The compound retains the 5β-cholan-24-oic acid steroidal backbone characteristic of endogenous bile acids but differs critically at the C-3 position, where the native hydroxyl group is replaced by an acetoxy moiety.

Molecular Formula C26H42O4
Molecular Weight 418.6 g/mol
CAS No. 4057-84-5
Cat. No. B1603498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-3-hydroxycholan-24-oic acid
CAS4057-84-5
Molecular FormulaC26H42O4
Molecular Weight418.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(C(CC(C4)O)C(=O)C)C)C
InChIInChI=1S/C26H42O4/c1-15(5-10-24(29)30)20-8-9-21-19-7-6-17-13-18(28)14-23(16(2)27)26(17,4)22(19)11-12-25(20,21)3/h15,17-23,28H,5-14H2,1-4H3,(H,29,30)
InChIKeyGJWTZEMFQOBISH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-3-hydroxycholan-24-oic Acid (Acetyllithocholic Acid) — Bile Acid Derivative Identity and Core Pharmacophore


1-Acetyl-3-hydroxycholan-24-oic acid (CAS 4057-84-5), formally named (3α,5β)-3-(acetyloxy)cholan-24-oic acid and commonly referred to as acetyllithocholic acid or LCA acetate, is a semi-synthetic acetyl ester derivative of the secondary bile acid lithocholic acid (LCA) [1]. The compound retains the 5β-cholan-24-oic acid steroidal backbone characteristic of endogenous bile acids but differs critically at the C-3 position, where the native hydroxyl group is replaced by an acetoxy moiety [2]. This single structural modification fundamentally alters the ligand–receptor interaction profile of the molecule, yielding a pharmacophore that selectively engages the vitamin D receptor (VDR) rather than the broader nuclear receptor panel targeted by its parent LCA [3].

Why Lithocholic Acid or Other In-Class Bile Acid Derivatives Cannot Substitute for 1-Acetyl-3-hydroxycholan-24-oic Acid in VDR-Targeted Research


In-class bile acid analogs cannot be freely interchanged with 1-acetyl-3-hydroxycholan-24-oic acid because the C-3 acetoxy modification confers a profoundly altered nuclear receptor selectivity fingerprint. Unmodified lithocholic acid (LCA) acts as a promiscuous ligand that activates VDR, farnesoid X receptor (FXR), and pregnane X receptor (PXR), whereas LCA acetate exhibits virtually exclusive VDR agonism with no or minimal activity at FXR or PXR [1]. Downstream functional consequences are equally divergent: LCA acetate inhibits proliferation and induces monocytic differentiation in human monoblastic leukemia cells, while native LCA does not, despite both compounds binding VDR [2]. Even structurally closer derivatives such as 3-keto LCA show VDR potency comparable to the weak parent LCA, not the 30-fold enhancement achieved by the acetate ester [3]. The following quantitative evidence establishes that C-3 acetylation is not an incremental modification but a decisive selectivity switch.

Quantitative Differentiation Evidence: 1-Acetyl-3-hydroxycholan-24-oic Acid vs. Lithocholic Acid and Closest Structural Analogs


30-Fold Greater VDR Agonist Potency vs. Lithocholic Acid (LCA) in Cotransfection Assay

In a cotransfection reporter gene assay, 1-acetyl-3-hydroxycholan-24-oic acid (LCA acetate) activated VDR with an EC50 of 0.40 µM, representing approximately 30-fold greater potency than unmodified lithocholic acid (EC50 = 12.1 µM). The 3-keto LCA derivative, another closely related analog, exhibited an EC50 of 6.8 µM, which is comparable to LCA and far weaker than the acetate ester [1]. These ligand activities were validated in parallel VDR-LBD ternary complex crystal structures, confirming that the C-3 acetoxy group engages in additional hydrogen-bonding interactions absent in the parent compound [2].

VDR agonist nuclear receptor transactivation bile acid derivative SAR

Exclusive VDR Selectivity: Absence of FXR and PXR Activation Contrasts with Promiscuous Lithocholic Acid

In comparative reporter gene assays spanning three bile-acid-responsive nuclear receptors, 1-acetyl-3-hydroxycholan-24-oic acid demonstrated highly selective activation of VDR with no or minimal detectable activity at FXR or PXR. In contrast, the parent lithocholic acid activates VDR, FXR, and PXR, while 3-keto LCA and certain other acetylated bile acid derivatives (e.g., acetylated deoxycholic and cholic acids) function as potent PXR ligands [1][2]. This selectivity profile was corroborated by direct binding assays showing that LCA acetate binds physically to VDR but not to the other receptors tested [3].

nuclear receptor selectivity FXR PXR off-target profiling

Functional Differentiation: Induction of Monocytic Differentiation and Growth Inhibition in Leukemia Cells, Absent with Native LCA

Treatment of human monoblastic leukemia cells (U937 and related lines) with 1-acetyl-3-hydroxycholan-24-oic acid resulted in dose-dependent inhibition of proliferation and induction of monocytic differentiation. In direct comparison, unmodified lithocholic acid failed to inhibit proliferation or induce differentiation under the same conditions, despite its capacity to bind and activate VDR [1]. In a separate study using primary cultures of acute myeloid leukemia cells, LCA acetate induced differentiation as a single agent, and the combination of LCA acetate with cotylenin A produced cooperative differentiation effects (NBT reduction, morphologic maturation) superior to either agent alone [2]. This functional dichotomy demonstrates that the C-3 acetoxy modification is required for productive VDR-mediated anti-leukemic signaling.

leukemia cell differentiation anti-proliferative monocytic differentiation VDR-mediated

In Vivo VDR Activation Without Hypercalcemia: Safety Differentiation vs. 1α,25-Dihydroxyvitamin D3 and LCA Propionate

In a mouse model of tissue VDR activation, 1-acetyl-3-hydroxycholan-24-oic acid induced VDR target gene expression (TRPV6 and CYP24A1) in intestinal tissues at levels comparable to the natural hormone 1α,25-dihydroxyvitamin D3, yet did not elevate serum calcium or cause hypercalcemia [1]. The closely related derivative LCA propionate exhibited even greater VDR selectivity in certain readouts, but LCA acetate remained the most comprehensively characterized compound with dual evidence of in vivo efficacy and safety. This contrasts with 1α,25(OH)2D3, which induces hypercalcemia at therapeutic doses, limiting its clinical utility [2].

in vivo VDR modulation hypercalcemia therapeutic index calcium homeostasis

Validated Application Scenarios for 1-Acetyl-3-hydroxycholan-24-oic Acid Stemming from Quantitative Differentiation Evidence


Selective VDR Agonist Tool Compound for Nuclear Receptor Crosstalk Studies

When experimental designs require unambiguous VDR activation without concomitant FXR or PXR signaling, 1-acetyl-3-hydroxycholan-24-oic acid is the only LCA-series derivative that delivers this selectivity. As demonstrated in comparative reporter assays, LCA acetate activates VDR with an EC50 of 0.40 µM while showing no measurable activity at FXR or PXR, unlike promiscuous LCA and 3-keto LCA [1]. This makes it the preferred chemical probe for dissecting VDR-specific pathways in mixed nuclear receptor environments such as hepatocytes and enterocytes.

Leukemia Differentiation Therapy Screening and Mechanism-of-Action Studies

For laboratories screening bile acid derivatives for anti-leukemic differentiation activity, LCA acetate provides a validated positive control that reproducibly inhibits proliferation and induces monocytic differentiation in U937 and primary AML cells, whereas native LCA does not [1][2]. The compound's established cooperative effect with cotylenin A further supports its use in combination screening paradigms aimed at discovering differentiation-enhancing drug partners.

In Vivo VDR Pharmacodynamic Studies Requiring Separation from Hypercalcemic Toxicity

In rodent models of VDR-mediated gene regulation, LCA acetate induces intestinal VDR target genes (TRPV6, CYP24A1) at levels comparable to 1α,25(OH)2D3 without elevating serum calcium [1]. This safety differentiation, validated in C57BL/6 mice, positions LCA acetate as the bile-acid-derived VDR agonist of choice for chronic dosing studies where hypercalcemia would otherwise confound interpretation or limit dosing schedules.

Crystallographic and Biophysical Studies of VDR Ligand-Binding Domain Interactions

The availability of high-resolution co-crystal structures of rat VDR-LBD in ternary complex with LCA acetate, LCA, 3-keto LCA, and LCA propionate provides an atomic-level rationalization for the 30-fold potency advantage of the acetate ester [1]. Researchers requiring structurally characterized VDR ligands for computational docking, molecular dynamics, or structure-based drug design should prioritize LCA acetate as the most potent and structurally annotated LCA derivative.

Quote Request

Request a Quote for 1-Acetyl-3-hydroxycholan-24-oic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.